molecular formula C17H15ClO3 B6346388 (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-49-3

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B6346388
CAS RN: 1354941-49-3
M. Wt: 302.7 g/mol
InChI Key: FBRCIOKZVWWGEF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biology, and pharmacology. This compound has attracted considerable attention due to its unique structure, which is composed of a phenyl group and a prop-2-en-1-one scaffold. 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one has been used as a starting material for the synthesis of various heterocyclic compounds and as a drug candidate for the treatment of various diseases.

Scientific Research Applications

3-chloro-2,5-dimethoxyphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. It has also been used as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a photolabile protecting group in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one are not fully understood. However, studies have shown that the compound has an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. The compound is also relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of experiments. However, the compound is volatile and may be difficult to handle in some experiments.

Future Directions

The future directions for 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one research include further investigation into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research into its biochemical and physiological effects is needed to better understand its safety and efficacy. Other potential future directions include the development of novel synthetic methods for the synthesis of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one and the exploration of its use as a photolabile protecting group in the synthesis of peptides and proteins.

Synthesis Methods

3-chloro-2,5-dimethoxyphenylprop-2-en-1-one can be synthesized in several ways. The most common method involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with chlorine in the presence of a base such as potassium carbonate. The reaction yields 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one as the major product. Another method involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with sulfur chloride in the presence of a base such as potassium carbonate. This reaction yields 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one as the major product.

properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCIOKZVWWGEF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

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